2,4,5-Trichlorophenyl butyrate
CAS No.: 90842-37-8
Cat. No.: VC19226506
Molecular Formula: C10H9Cl3O2
Molecular Weight: 267.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90842-37-8 |
|---|---|
| Molecular Formula | C10H9Cl3O2 |
| Molecular Weight | 267.5 g/mol |
| IUPAC Name | (2,4,5-trichlorophenyl) butanoate |
| Standard InChI | InChI=1S/C10H9Cl3O2/c1-2-3-10(14)15-9-5-7(12)6(11)4-8(9)13/h4-5H,2-3H2,1H3 |
| Standard InChI Key | WPMBWUAEMMVHOS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
2,4,5-Trichlorophenyl butyrate, systematically named butanoic acid 2,4,5-trichlorophenyl ester, features a phenyl ring substituted with chlorine atoms at the 2-, 4-, and 5-positions, esterified to a butyric acid moiety. The compound’s structural configuration is confirmed via 2D and 3D molecular models available in PubChem entries . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.56 g/mol |
| CAS Registry Number | 90842-37-8 |
| IUPAC Name | (2,4,5-Trichlorophenyl) butanoate |
The ester’s chlorinated aromatic structure contributes to its stability and lipophilicity, influencing its applications in pesticide formulations .
Synthesis and Industrial Production
The synthesis of 2,4,5-trichlorophenyl butyrate typically involves esterification of 2,4,5-trichlorophenol with butyric acid derivatives. While direct synthesis protocols are sparingly documented, analogous methods for TCP derivatives provide insight. For instance, the production of 2,4,5-TCP via nitration and reduction of 1,2,4-trichlorobenzene suggests that the butyrate ester may be synthesized through acid-catalyzed esterification:
Industrial-scale production likely employs controlled conditions to minimize dioxin contaminants, a known risk in chlorophenol chemistry .
Physicochemical Properties
The compound’s physical properties, critical for handling and application, include:
| Property | Value | Source |
|---|---|---|
| Density | 1.365 g/cm³ | |
| Boiling Point | 334.3°C at 760 mmHg | |
| Vapor Pressure | 0.000129 mmHg at 25°C | |
| Refractive Index | 1.54 |
Its low vapor pressure and high boiling point indicate suitability for high-temperature industrial processes, while the refractive index aids in purity assessments during synthesis .
Applications in Agrochemicals and Industry
2,4,5-Trichlorophenyl butyrate primarily functions as an intermediate in synthesizing herbicides and fungicides. Its structural similarity to 2,4,5-TCP, a precursor to the herbicide 2,4,5-T , suggests potential use in modified-release formulations. The ester’s lipophilicity enhances penetration into biological membranes, a desirable trait in pesticidal activity .
Environmental Impact and Degradation
Environmental persistence of 2,4,5-trichlorophenyl butyrate is influenced by hydrolysis to TCP, which undergoes anaerobic microbial degradation. Studies on TCP degradation in sludge bioreactors demonstrate reductive dechlorination pathways yielding dichlorophenols (DCPs) and 4-chlorophenol (4-CP) . Key findings include:
| Parameter | Observation | Source |
|---|---|---|
| Degradation Rate (TCP) | 240 mg/L in activated sludge | |
| Chloride Release | Equilibrium at 184.77 mg/L |
These data underscore the compound’s environmental recalcitrance and the need for advanced wastewater treatment .
Analytical Methods and Regulatory Status
Quantification of 2,4,5-trichlorophenyl butyrate employs gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) . Regulatory frameworks classify TCP derivatives as hazardous, with EPA guidelines restricting occupational exposure .
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